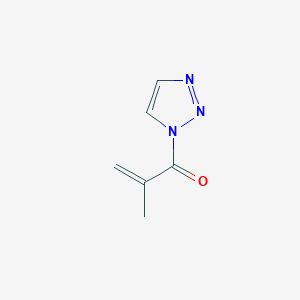
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is a derivative of 1,2,3-triazole, a five-membered ring compound containing two carbon atoms and three nitrogen atoms. This compound is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole derivatives can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes. This reaction can be catalyzed by copper or ruthenium to yield 1,4- or 1,5-disubstituted triazoles, respectively . Another method involves the oxidative coupling of glyoxal, hydrazine, and sodium nitrite .
Industrial Production Methods: Industrial production often employs continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and functional group tolerance, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
科学的研究の応用
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- involves its ability to interact with various molecular targets and pathways. It can act as a proton conductor in polymer electrolyte membranes, promoting intermolecular proton-transfer mechanisms . Additionally, it can modulate receptors such as the PXR receptor, providing insights into receptor-specific drug design .
類似化合物との比較
Uniqueness: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is unique due to its stability, versatility, and ability to undergo a wide range of chemical reactions. Its applications in medicinal chemistry and industrial processes highlight its importance compared to other similar compounds .
特性
CAS番号 |
59734-10-0 |
|---|---|
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC名 |
2-methyl-1-(triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C6H7N3O/c1-5(2)6(10)9-4-3-7-8-9/h3-4H,1H2,2H3 |
InChIキー |
FQOAGBFETJSKSC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)N1C=CN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
